N-(4-Fluorobenzyl)-3-oxobutanamide
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Overview
Description
N-(4-Fluorobenzyl)-3-oxobutanamide is an organic compound that features a fluorobenzyl group attached to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide typically involves the reaction of 4-fluorobenzylamine with an appropriate acylating agent. One common method is the acylation of 4-fluorobenzylamine with 3-oxobutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems can also improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-Fluorobenzyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, while the 3-oxobutanamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)-1H-indole-3-carboxamide
- N-(4-Fluorobenzyl)-1H-indazole-3-carboxamide
- N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide
Uniqueness
N-(4-Fluorobenzyl)-3-oxobutanamide is unique due to its specific combination of a fluorobenzyl group and a 3-oxobutanamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which can be advantageous in various applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWOJMGFAXNTEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354891 |
Source
|
Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116475-94-6 |
Source
|
Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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